molecular formula C14H10ClFO2 B1457545 2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid CAS No. 51535-39-8

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid

Cat. No. B1457545
CAS RN: 51535-39-8
M. Wt: 264.68 g/mol
InChI Key: GZARGZVVWXVOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-2-(4-fluorophenyl)acetic acid, commonly known as CPFPA, is an organic compound that has a wide range of applications in scientific research. CPFPA is a monocarboxylic acid and is used as a precursor for the synthesis of a variety of compounds. This compound has been studied extensively in recent years and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

  • Chemical Synthesis and Reaction Mechanisms :

    • The compound is involved in the formation of cyclic peroxides through reactions with various alkenes in the presence of manganese compounds, demonstrating its utility in organic synthesis processes (Qian et al., 1992).
    • It has been used in the synthesis of various benzothiazepines, illustrating its role as a precursor in the production of potentially pharmacologically active compounds (Upreti et al., 1996).
  • Analytical Chemistry :

    • In analytical chemistry, derivatives of this compound have been utilized in fluorographic procedures for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
  • Environmental Studies :

    • The compound has been studied for its role in the sonochemical degradation of aromatic pollutants, indicating its potential application in environmental remediation processes (Goskonda et al., 2002).
  • Pharmaceutical Research :

    • Research has shown its use in the synthesis of molecules like Mibefradil, a calcium antagonist, showcasing its importance in the development of new pharmaceuticals (Crameri et al., 1997).
  • Biological Studies :

    • The compound has been investigated for its role in the biological Baeyer–Villiger oxidation of acetophenones, providing insights into biochemical processes and potential biotechnological applications (Moonen et al., 2001).
  • Materials Science :

    • Studies have also looked into the structural analysis of related compounds, which is crucial for the development of new materials with specific properties (Najiya et al., 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZARGZVVWXVOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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